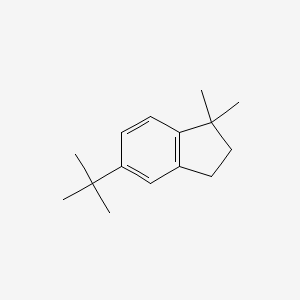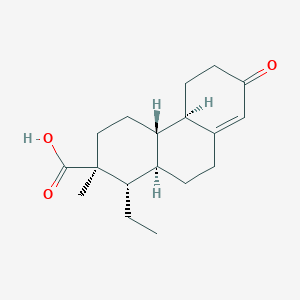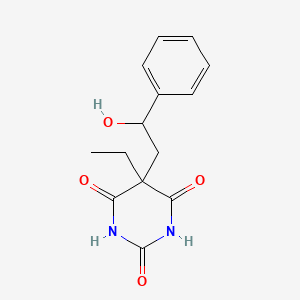
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound has a unique structure that includes a diazinane ring with ethyl and hydroxy-phenylethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction is typically carried out in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions for 4 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems could enhance efficiency and yield while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly its sedative and hypnotic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with sedative and hypnotic properties.
Pentobarbital: A barbiturate used for its anesthetic and sedative effects.
Secobarbital: A barbiturate with similar sedative and hypnotic properties.
Uniqueness
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for specific interactions with the GABA receptor, potentially leading to unique therapeutic effects.
Propiedades
Número CAS |
15302-82-6 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
5-ethyl-5-(2-hydroxy-2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(11(18)15-13(20)16-12(14)19)8-10(17)9-6-4-3-5-7-9/h3-7,10,17H,2,8H2,1H3,(H2,15,16,18,19,20) |
Clave InChI |
SWWWSLBUNHLWMB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



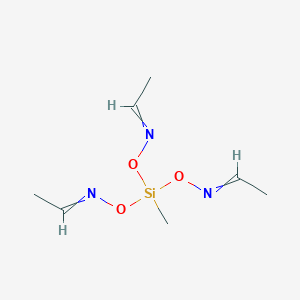

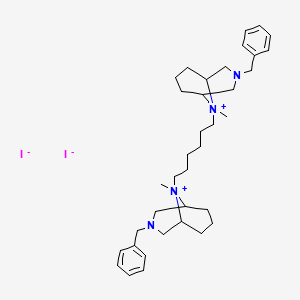


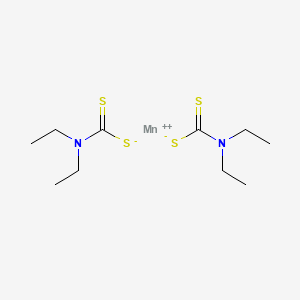

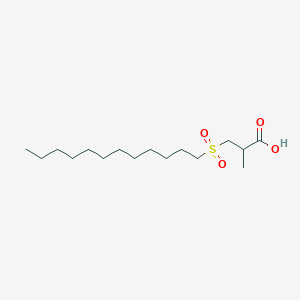
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)


